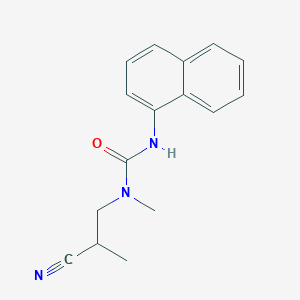
2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMMP is a pyridine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Scientific Research Applications
2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has been investigated for its potential use as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. 2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has also been studied for its potential use in the synthesis of novel materials, such as polymers and metal complexes. Additionally, 2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has been utilized as a reagent in organic synthesis for the preparation of various compounds.
Mechanism of Action
The exact mechanism of action of 2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide is not fully understood, but it is believed to act as a modulator of various biological pathways. 2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has also been shown to modulate the activity of certain ion channels, such as the NMDA receptor, which is involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. 2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and behavior. Additionally, 2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases, such as neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has several advantages for laboratory experiments, such as its easy synthesis and high purity. Additionally, 2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has been shown to be stable under various conditions, which makes it suitable for long-term storage. However, 2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide also has some limitations, such as its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research on 2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide, including its potential use as a drug candidate for the treatment of various diseases. Additionally, further studies are needed to understand the exact mechanism of action of 2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide and its potential applications in material science and organic synthesis. Further research is also needed to investigate the potential toxic effects of 2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide and to develop safe handling and disposal procedures.
Synthesis Methods
2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide can be synthesized through a variety of methods, including the reaction of 2,6-dimethylpyridine-3-carboxylic acid with 2-amino-5-methylpyridine, followed by the addition of a suitable coupling agent. Another method involves the reaction of 2,6-dimethylpyridine-3-carboxylic acid with 2-amino-5-methylpyridine and a suitable dehydrating agent. The resulting 2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide can be purified through various techniques, such as column chromatography or recrystallization.
properties
IUPAC Name |
2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-4-7-13(15-8-9)17-14(18)12-6-5-10(2)16-11(12)3/h4-8H,1-3H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXOKJNMDLKJJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(N=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]furan-3-carboxamide](/img/structure/B7530061.png)

![2-[1-(4-Bromo-2-methylbenzoyl)piperidin-4-yl]acetamide](/img/structure/B7530067.png)
![2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7530080.png)



![N-(cyclopropylmethyl)-6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7530105.png)



![N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7530134.png)
![4-bromo-N-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7530153.png)